tert-butyl 6-nitro-1H-benzo[d]imidazole-1-carboxylate
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Overview
Description
tert-butyl 6-nitro-1H-benzo[d]imidazole-1-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group and the nitro group attached to the benzimidazole ring enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-nitrobenzimidazole-1-carboxylate typically involves the nitration of benzimidazole derivatives followed by esterification. One common method includes the nitration of benzimidazole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position. The resulting 6-nitrobenzimidazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods
Industrial production of tert-butyl 6-nitrobenzimidazole-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 6-nitro-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 6-Aminobenzimidazole-1-carboxylate.
Substitution: Various substituted benzimidazole derivatives.
Ester Hydrolysis: 6-Nitrobenzimidazole-1-carboxylic acid.
Scientific Research Applications
tert-butyl 6-nitro-1H-benzo[d]imidazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the study of these biological activities.
Medicine: The compound serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-nitrobenzimidazole-1-carboxylate depends on its specific application. In biological systems, benzimidazole derivatives often interact with enzymes and proteins, inhibiting their activity. For example, they can bind to the active site of enzymes involved in DNA replication or repair, leading to the inhibition of cell proliferation. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
tert-butyl 6-nitro-1H-benzo[d]imidazole-1-carboxylate can be compared with other benzimidazole derivatives such as:
6-Nitrobenzimidazole: Lacks the tert-butyl ester group, making it less stable and less reactive in certain synthetic applications.
Tert-butyl benzimidazole-1-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Aminobenzimidazole-1-carboxylate: Formed by the reduction of tert-butyl 6-nitrobenzimidazole-1-carboxylate, it has different biological properties due to the presence of the amino group.
Properties
IUPAC Name |
tert-butyl 6-nitrobenzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-13-9-5-4-8(15(17)18)6-10(9)14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJHMDCFIWSPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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